![molecular formula C19H17FN4O2 B15080533 3-(2-Ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080533.png)
3-(2-Ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyrazole ring or the benzylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the fluorobenzylidene moiety, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Ethoxyphenyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(2-Ethoxyphenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the ethoxyphenyl and fluorobenzylidene groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H17FN4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O2/c1-2-26-18-6-4-3-5-15(18)16-11-17(23-22-16)19(25)24-21-12-13-7-9-14(20)10-8-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
CLEGKOASVQZTLM-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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